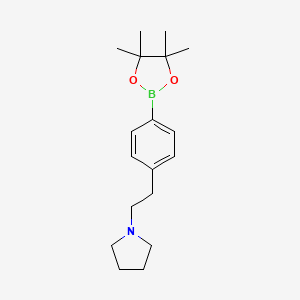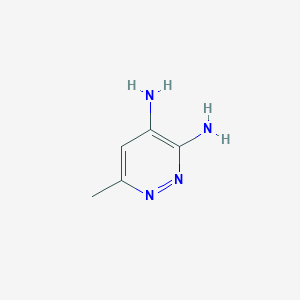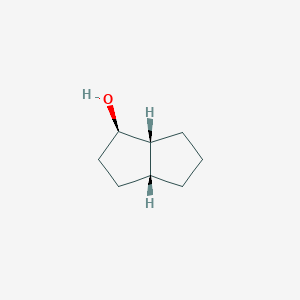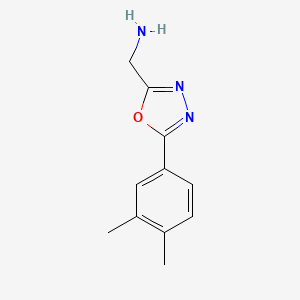
Ethyl 5-hydroxy-2-phenylthiazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-hydroxy-2-phenylthiazole-4-carboxylate is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds . This compound features a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms, making it an important scaffold in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-hydroxy-2-phenylthiazole-4-carboxylate typically involves the reaction of 4-hydroxythiobenzamide with ethyl bromopyruvate in ethanol . This reaction proceeds under reflux conditions to yield the desired product. The reaction mechanism involves the formation of the thiazole ring through cyclization.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and automated systems to control temperature and reaction time precisely.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-hydroxy-2-phenylthiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to remove the hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of ethyl 5-oxo-2-phenylthiazole-4-carboxylate.
Reduction: Formation of ethyl 2-phenylthiazole-4-carboxylate.
Substitution: Formation of various substituted thiazole derivatives depending on the reagents used.
Applications De Recherche Scientifique
Ethyl 5-hydroxy-2-phenylthiazole-4-carboxylate has several scientific research applications:
Mécanisme D'action
The mechanism of action of ethyl 5-hydroxy-2-phenylthiazole-4-carboxylate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence biochemical pathways related to inflammation, cell proliferation, and apoptosis.
Comparaison Avec Des Composés Similaires
Ethyl 5-hydroxy-2-phenylthiazole-4-carboxylate can be compared with other thiazole derivatives:
Similar Compounds: Ethyl 4-hydroxy-5-phenylthiazole-2-carboxylate, 2-phenylthiazole, and 4-phenylthiazole
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure and reactivity make it a valuable asset for developing new therapeutic agents and industrial applications.
Propriétés
Formule moléculaire |
C12H11NO3S |
|---|---|
Poids moléculaire |
249.29 g/mol |
Nom IUPAC |
ethyl 5-hydroxy-2-phenyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C12H11NO3S/c1-2-16-11(14)9-12(15)17-10(13-9)8-6-4-3-5-7-8/h3-7,15H,2H2,1H3 |
Clé InChI |
OETQBZJZKADBNT-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(SC(=N1)C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[2-[(2,3-dimethylcyclohexyl)amino]-2-oxoethyl] (E)-3-(1,3-benzodioxol-5-yl)prop-2-enoate](/img/structure/B12974750.png)
dimethyl-](/img/structure/B12974755.png)


![(S)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)butan-1-amine](/img/structure/B12974766.png)


![6-Chloro-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4(5H)-one](/img/structure/B12974796.png)
![7-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B12974806.png)



